molecular formula C9H20N2O B12119050 Acetamide, N-hexyl-2-(methylamino)- CAS No. 102638-50-6

Acetamide, N-hexyl-2-(methylamino)-

Cat. No.: B12119050
CAS No.: 102638-50-6
M. Wt: 172.27 g/mol
InChI Key: RPQBHDFVPFBOFK-UHFFFAOYSA-N
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Description

Acetamide, N-hexyl-2-(methylamino)-, is a substituted acetamide derivative characterized by a hexyl chain attached to the nitrogen atom of the acetamide core and a methylamino group at the second carbon position. For instance, compounds such as 2-[(4-Chlorophenyl)-hydrazono]-N-hexyl-2-(N-hydroxycarbamimidoyl)-acetamide (5d) () share the N-hexyl group and acetamide backbone, differing primarily in the substituents at the second carbon. These analogs are typically synthesized via condensation reactions involving acetyl chloride or aldehydes with amines or hydrazines, as seen in and .

Properties

CAS No.

102638-50-6

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-hexyl-2-(methylamino)acetamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-7-11-9(12)8-10-2/h10H,3-8H2,1-2H3,(H,11,12)

InChI Key

RPQBHDFVPFBOFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-hexyl-2-(methylamino)- can be achieved through several methods. One common approach involves the reaction of hexylamine with methyl isocyanate, followed by the addition of acetic anhydride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-hexyl-2-(methylamino)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-hexyl-2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-hexyl-2-(methylamino)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-hexyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-hexyl-2-(methylamino)-acetamide analogs and other relevant acetamides:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
N-Hexyl-2-(methylamino)acetamide (hypothetical) R1 = Hexyl, R2 = Methylamino ~228.36 (calculated) Not reported Acetamide, alkylamine -
5d () R1 = Hexyl, R2 = Hydrazono + hydroxycarbamimidoyl 338 (MS) 82 Hydrazono, hydroxycarbamimidoyl
5c () R1 = Butyl, R2 = Hydrazono + hydroxycarbamimidoyl 361 (MS) 86 Hydrazono, hydroxycarbamimidoyl
Dimethyl acetamide () R1, R2 = Methyl 87.12 -20 (liquid) Simple acetamide
N-(Cyclohexylphenylmethyl)-2-(diethylamino)acetamide () R1 = Cyclohexylphenylmethyl, R2 = Diethylamino 302.45 Not reported Aromatic, diethylamine
N-(Aminocarbonyl)-2-(octylamino)acetamide () R1 = Aminocarbonyl, R2 = Octylamino 287.38 (calculated) Not reported Urea-like, long alkyl chain

Key Observations :

  • Alkyl Chain Effects: Increasing the alkyl chain length (e.g., butyl in 5c vs. hexyl in 5d) reduces melting points (86°C vs. 82°C), suggesting enhanced solubility in nonpolar solvents .
  • Functional Group Impact: The presence of hydrazono and hydroxycarbamimidoyl groups (5d) increases molecular weight and complexity compared to simpler alkylamines (hypothetical compound) .
  • Aromatic vs.

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